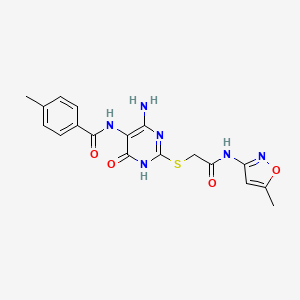
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole is a fluorinated pyrazole derivative with the molecular formula C15H11FN2. This compound is part of a broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole typically involves the reaction of an olefin with hydrazines in the presence of a base and water . One common method includes the use of hydrazine derivatives and α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . Another approach involves the Balz-Schiemann photolytic dediazoniation of pyrazolodiazonium salts using ultraviolet irradiation at low temperatures .
Industrial Production Methods
Industrial production of fluorinated pyrazoles often employs halogen exchange reactions, where bromine or chlorine atoms are replaced by fluorine using reagents like potassium fluoride (KF) at elevated temperatures . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: Halogen exchange reactions are common, where fluorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as potassium fluoride (KF) and silver fluoride (AgF) are employed for halogen exchange.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different biological and chemical properties .
Applications De Recherche Scientifique
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity . The compound can modulate various pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
3-Difluoromethyl-1-methylpyrazole-4-carboxamides: Known for their fungicidal and bactericidal properties.
Uniqueness
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-fluoro-1-(4-phenylphenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-15-10-11-17-18(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIZDCRZFSHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)



![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)


![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
